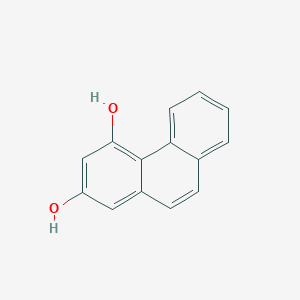
2,4-Phenanthrenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Phenanthrenediol is a chemical compound with a phenanthrene backbone, characterized by the presence of hydroxyl groups at the 2 and 4 positions. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. Compounds like this compound are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Phenanthrenediol typically involves the hydroxylation of phenanthrene derivatives. One common method is the oxidation of phenanthrene using reagents such as chromic acid or potassium permanganate under controlled conditions. This process introduces hydroxyl groups at specific positions on the phenanthrene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Formation of dihydrophenanthrene derivatives using hydrogen gas and catalysts such as Raney nickel.
Substitution: Electrophilic halogenation to form bromophenanthrene derivatives using bromine.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, Raney nickel.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
Phenanthrenequinone: Formed through oxidation.
Dihydrophenanthrene: Formed through reduction.
Bromophenanthrene: Formed through halogenation.
Wissenschaftliche Forschungsanwendungen
2,4-Phenanthrenediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various phenanthrene derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Phenanthrenediol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Phenanthrenediol can be compared with other phenanthrene derivatives, such as:
1-Phenanthrol: Hydroxyl group at the 1 position.
3-Phenanthrol: Hydroxyl group at the 3 position.
9,10-Dihydro-2,5-dimethoxyphenanthrene: Methoxy groups at the 2 and 5 positions and hydrogenation at the 9 and 10 positions.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53076-41-8 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
phenanthrene-2,4-diol |
InChI |
InChI=1S/C14H10O2/c15-11-7-10-6-5-9-3-1-2-4-12(9)14(10)13(16)8-11/h1-8,15-16H |
InChI-Schlüssel |
CUGIOLWKSJZSDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=CC(=C32)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
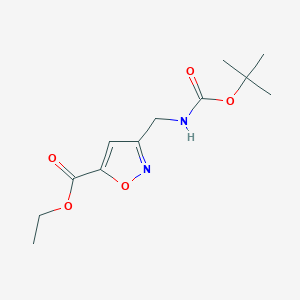
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
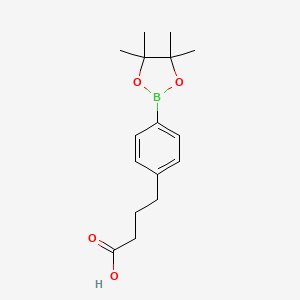
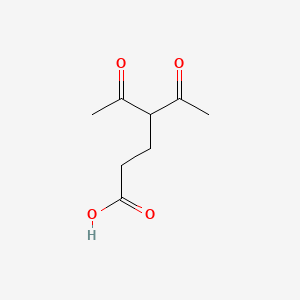
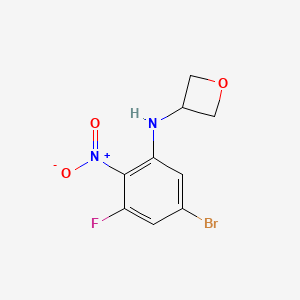
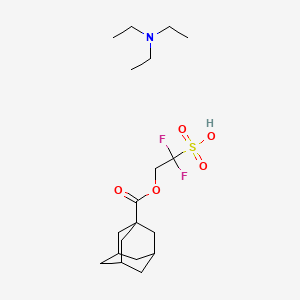

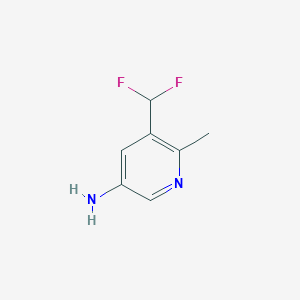
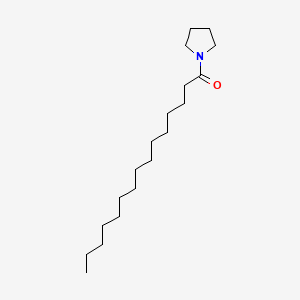
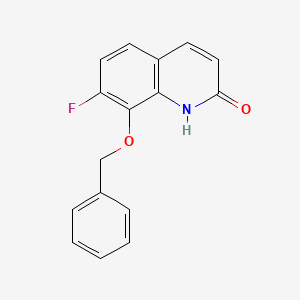
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

